4-(2-Bromoethyl)-1,2-difluorobenzene

Description

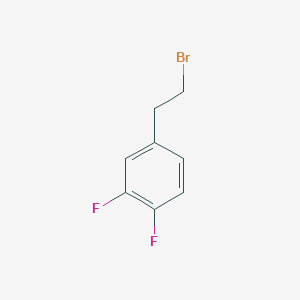

4-(2-Bromoethyl)-1,2-difluorobenzene (CAS RN: 175018-77-6) is a halogenated aromatic compound with the molecular formula C₈H₇BrF₂ and a molecular weight of 221.04 g/mol . It features a bromoethyl (-CH₂CH₂Br) substituent at the para position and fluorine atoms at the 1,2-positions of the benzene ring. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in alkylation and cross-coupling reactions .

The compound is classified as hazardous ([危] 4-2-III in Japanese regulatory terms) and requires storage at 0°C–6°C to maintain stability . Its purity is typically >97.0% in commercial preparations .

Properties

IUPAC Name |

4-(2-bromoethyl)-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKJCCCKEWTUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567056 | |

| Record name | 4-(2-Bromoethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175018-77-6 | |

| Record name | 4-(2-Bromoethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoethyl)-1,2-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-1,2-difluorobenzene typically involves the bromination of 1,2-difluorobenzene followed by the introduction of an ethyl group. One common method is the electrophilic aromatic substitution reaction, where 1,2-difluorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-1,2-difluorobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with ethyl bromide under basic conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)-1,2-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Formation of ethyl-substituted benzene derivatives.

Oxidation: Formation of difluorobenzyl alcohols or ketones.

Reduction: Formation of ethylbenzene derivatives.

Scientific Research Applications

4-(2-Bromoethyl)-1,2-difluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its role in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1,2-difluorobenzene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen and Functional Group Variations

a. 1-(2-Bromoethyl)-2-chlorobenzene (CAS RN: 16793-91-2)

- Molecular Formula : C₈H₈BrCl

- Molecular Weight : 219.50 g/mol

- Key Differences: Replaces fluorine atoms with chlorine at the 1,2-positions.

- Applications : Used in solvolysis studies, where bromine migration during reactions (e.g., acetolysis) has been observed .

- Storage : Same as the target compound (0°C–6°C) .

b. 1-(2-Bromo-1,1,2,2-tetradeuterioethyl)-4-fluorobenzene (CAS RN: 1189661-61-7)

- Molecular Formula : C₈H₄BrD₄F

- Molecular Weight : 207.08 g/mol

- Key Differences : Incorporates deuterium at the ethyl chain and retains only one fluorine substituent. The isotopic labeling aids mechanistic studies in radical or solvolysis reactions .

c. 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS RN: 145698-42-6)

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Substituents | Purity | Storage Conditions |

|---|---|---|---|---|---|---|

| 4-(2-Bromoethyl)-1,2-difluorobenzene | C₈H₇BrF₂ | 221.04 | 175018-77-6 | 1,2-F; 4-CH₂CH₂Br | >97.0% | 0°C–6°C |

| 1-(2-Bromoethyl)-2-chlorobenzene | C₈H₈BrCl | 219.50 | 16793-91-2 | 2-Cl; 4-CH₂CH₂Br | >97.0% | 0°C–6°C |

| 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene | C₁₆H₁₂F₂ | 242.27 | 145698-42-6 | 1,2-F; 4-C≡C-(4-EtPh) | 95.0% | Not specified |

| 1-(2-Bromo-1,1,2,2-tetradeuterioethyl)-4-fluorobenzene | C₈H₄BrD₄F | 207.08 | 1189661-61-7 | 4-F; CH₂CD₂Br (deuterated) | Not specified | Not specified |

Biological Activity

4-(2-Bromoethyl)-1,2-difluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings. The information is compiled from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C8H8BrF2 and a molecular weight of 227.05 g/mol. The presence of bromine and fluorine atoms in its structure contributes to its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrF2 |

| Molecular Weight | 227.05 g/mol |

| Boiling Point | Approx. 145-146 °C |

| Melting Point | Approx. -4 °C |

| Density | 1.708 g/cm³ |

Antimicrobial Activity

The antimicrobial properties of halogenated compounds have been well-documented. Studies suggest that such compounds can inhibit bacterial growth by interfering with cellular processes.

Research Findings :

- Compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- The mechanism of action typically involves disruption of the bacterial cell membrane or inhibition of essential enzymes .

The biological activity of halogenated aromatic compounds often involves several mechanisms:

- Enzyme Inhibition : Halogenated compounds can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.

- DNA Binding : Some studies indicate that these compounds may interact with DNA, potentially inhibiting replication and transcription processes.

- Cell Membrane Disruption : The lipophilic nature of such compounds allows them to integrate into lipid membranes, leading to increased permeability and cell death .

Pharmacokinetics

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is vital for assessing its therapeutic potential:

- Absorption : Likely high due to its lipophilic nature.

- Distribution : May accumulate in fatty tissues; further studies needed to confirm.

- Metabolism : Potentially metabolized by cytochrome P450 enzymes.

- Excretion : Primarily through urine; specific metabolites require further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.